molecular formula C21H25Cl3N2O B15212704 (6,8-dichloro-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)-piperidin-2-ylmethanol;hydrochloride CAS No. 29312-70-7

(6,8-dichloro-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)-piperidin-2-ylmethanol;hydrochloride

Cat. No.: B15212704
CAS No.: 29312-70-7
M. Wt: 427.8 g/mol
InChI Key: COEHQPTYIGNAHW-UHFFFAOYSA-N
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Description

(6,8-dichloro-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)-piperidin-2-ylmethanol;hydrochloride (CAS RN 29312-70-7) is a complex organic compound with a molecular formula of C21H25Cl3N2O and a molecular weight of 427.8 g/mol . This hydrochloride salt features a hybrid structure combining a 1,2,3,4-tetrahydroquinoline core, which is a privileged scaffold in medicinal chemistry, with a piperidine moiety . The tetrahydroquinoline core is substituted with two chlorine atoms and a phenyl group, contributing to the compound's unique steric and electronic properties . The integration of these distinct heterocyclic systems makes this compound a valuable intermediate for researchers exploring novel chemical space in organic synthesis and drug discovery. The presence of multiple stereocenters and a basic nitrogen atom suggests potential for interaction with various biological targets, positioning it as a key building block for the development of pharmacologically active molecules . This product is intended for research and development purposes exclusively in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

29312-70-7

Molecular Formula

C21H25Cl3N2O

Molecular Weight

427.8 g/mol

IUPAC Name

(6,8-dichloro-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)-piperidin-2-ylmethanol;hydrochloride

InChI

InChI=1S/C21H24Cl2N2O.ClH/c22-14-10-15-16(21(26)18-8-4-5-9-24-18)12-19(13-6-2-1-3-7-13)25-20(15)17(23)11-14;/h1-3,6-7,10-11,16,18-19,21,24-26H,4-5,8-9,12H2;1H

InChI Key

COEHQPTYIGNAHW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C2CC(NC3=C2C=C(C=C3Cl)Cl)C4=CC=CC=C4)O.Cl

Origin of Product

United States

Biological Activity

The compound (6,8-dichloro-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)-piperidin-2-ylmethanol; hydrochloride , with the CAS number 29312-70-7 , is a synthetic derivative of tetrahydroquinoline and piperidine. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C21H24Cl2N2O
  • Molecular Weight : 427.795 g/mol
  • Physical State : Typically found as a hydrochloride salt.
PropertyValue
Melting PointNot specified
Boiling Point534.7 °C at 760 mmHg
LogP6.4057
Water SolubilityNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Anticancer Activity : Some studies suggest that tetrahydroquinoline derivatives can inhibit cancer cell proliferation by modulating signaling pathways involved in apoptosis and cell cycle regulation .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) and reducing nitric oxide production in inflammatory models .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the efficacy of several tetrahydroquinoline derivatives against various cancer cell lines. The results indicated significant cytotoxicity in vitro, with IC50 values suggesting potent activity against breast and renal cancer cells .
    • Another research highlighted the role of these compounds in inducing apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
  • Anti-inflammatory Effects :
    • In a model assessing inflammatory responses, the compound demonstrated a marked reduction in pro-inflammatory cytokines and mediators when tested on macrophage cell lines. This suggests its potential use in treating inflammatory conditions .
  • Neuroprotective Effects :
    • Preliminary studies have indicated that certain derivatives may protect neuronal cells from oxidative stress-induced apoptosis, potentially benefiting neurodegenerative disease models .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameAnticancer Activity (IC50)Anti-inflammatory ActivityMechanism of Action
Compound A10 µMModerateCOX inhibition
Compound B15 µMHighiNOS inhibition
Target Compound5 µMHighApoptosis induction

Comparison with Similar Compounds

Quinoline-Piperazine/Piperidine Derivatives

Example Compound: (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone ()

  • Structural Similarities: Chlorinated quinoline core (7-chloro vs. 6,8-dichloro in the target). Piperazine ring (vs. piperidine-methanol in the target).
  • Key Differences: Substituent Position: The target compound’s dichloro substitution may increase steric hindrance and lipophilicity compared to the single chlorine in the analog. Ring Systems: Piperidine-methanol introduces a hydroxyl group, enhancing hydrogen-bonding capacity versus the ketone-substituted piperazine in the analog.
  • Physicochemical Properties :
    • The analog has a molecular weight of 393 g/mol (M⁺), while the target compound’s estimated molecular weight is higher (~480–500 g/mol) due to additional substituents.
    • The hydrochloride salt in the target improves aqueous solubility compared to the neutral analog .

Spiro Compounds with Benzylidene and Pyridine Moieties

Example Compound : 2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4,5]decan-3-one ()

  • Structural Similarities: Chlorinated aromatic systems (4-chlorobenzylidene vs. 6,8-dichloro-tetrahydroquinoline). Nitrogen-containing heterocycles (pyridine vs. piperidine).
  • Key Differences: Core Structure: The spiro system in the analog contrasts with the fused tetrahydroquinoline-piperidine scaffold of the target. Functional Groups: The analog’s nitro groups increase polarity, whereas the target’s dichloro groups may prioritize membrane permeability.
  • Synthesis: Both compounds use reflux conditions with sodium acetate, but the target likely requires reductive steps for tetrahydroquinoline formation .

Quinazolinone Derivatives

Example Compound: 3-(5-Amino-6-(2,3-dichloro-phenyl)-(1,2,4)triazin-3-yl)-6,8-dibromo-2-substituted-3H-quinazolin-4-one ()

  • Structural Similarities: Halogenated aromatic rings (dichloro/dibromo vs. dichloro in the target). Nitrogen-rich heterocycles (quinazolinone vs. tetrahydroquinoline).
  • Key Differences: Bioactivity: The quinazolinone analog shows antibacterial and anti-HIV activity, suggesting the target’s dichloro-quinoline system may also confer antiviral properties. Solubility: The hydrochloride salt in the target improves bioavailability compared to neutral quinazolinones .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Halogen Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Tetrahydroquinoline 6,8-Dichloro ~480–500* Piperidine-methanol, HCl
Quinoline-Piperazine Analog () Quinoline 7-Chloro 393 Piperazine, difluorocyclohexyl ketone
Spiro Compound () Spirolactam 4-Chlorobenzylidene 803 Nitrobenzylidene, pyridine
Quinazolinone () Quinazolinone 2,3-Dichloro, 6,8-dibromo Not reported Triazine, amino group

*Estimated based on molecular formula.

Mechanistic and Functional Insights

  • Bioactivity Prediction: Chloroquinolines (e.g., ) and dichloroaromatics () often exhibit antimicrobial or antiviral activity. The target’s dichloro groups may enhance DNA intercalation or enzyme inhibition (e.g., HIV integrase) .
  • Structural vs. Functional Relationships: While emphasizes that structural similarity (e.g., oleanolic acid vs. hederagenin) correlates with shared mechanisms, highlights that even low BGC similarity (13% for lankacidin analogs) can yield novel bioactivities. This suggests the target compound may have unique mechanisms despite structural parallels .

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